![molecular formula C13H16O3 B1379345 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid CAS No. 1803599-29-2](/img/structure/B1379345.png)
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Benzyloxy)ethyl)cyclopropane-1-carboxylic acid (CPCA) is an organic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is a cyclopropane-containing compound with the molecular formula C9H12O2, and it is a derivative of the cyclopropane carboxylic acid family. CPCA is a colorless liquid with a boiling point of 185°C and a melting point of -20°C. It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. CPCA has a wide range of applications in organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Ethylene Precursor in Higher Plants
1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a significant ethylene precursor in higher plants. A study by Hoffman, Yang, and McKeon (1982) found that when labeled ACC was administered to light-grown wheat leaves, it was converted into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid, confirming its natural occurrence in wilted wheat leaves (Hoffman, Yang, & McKeon, 1982).
Oxidative Ring Opening
In another study, Graziano et al. (1996) researched the oxidative ring opening of small-size cycloalkane rings, including ethyl 2,2-dimethoxycyclopropane-1-carboxylates, with RuO4. This research demonstrates the potential for chemical manipulation and transformation of compounds structurally similar to 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid (Graziano et al., 1996).
Synthesis of Fluorinated Analogs
The synthesis of fluorinated analogs of ACC, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, has been reported by Sloan and Kirk (1997). This research highlights the potential for creating structurally varied compounds from ACC and its derivatives for various scientific applications (Sloan & Kirk, 1997).
Sensitive Assay for ACC
Lizada and Yang (1979) developed a simple and sensitive method for the quantitative determination of ACC, the immediate precursor of ethylene in plant tissues. This assay indicates the importance of ACC and its derivatives in plant biology research (Lizada & Yang, 1979).
properties
IUPAC Name |
1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(6-7-13)8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFDBLNVIRUMQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCOCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone hydrobromide](/img/structure/B1379262.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)

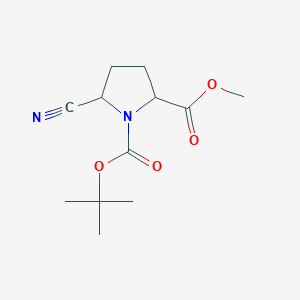

methanone hydrobromide](/img/structure/B1379271.png)
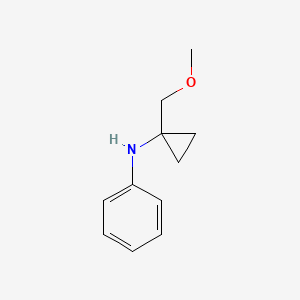
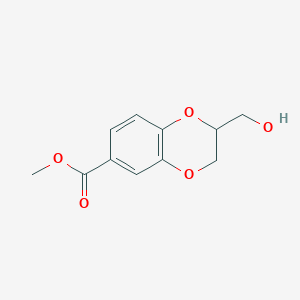
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)-(9CI)](/img/structure/B1379275.png)
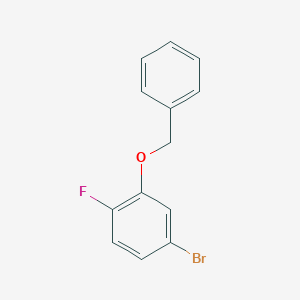
methanone hydrobromide](/img/structure/B1379279.png)
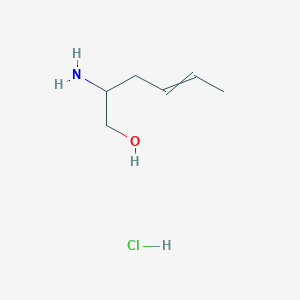
![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)
![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)